

# The Discovery and Historical Development of Paromomycin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Paromomycin sulphate |           |
| Cat. No.:            | B8601155             | Get Quote |

An In-depth Exploration of the Discovery, Biosynthesis, and Mechanism of Action of a Clinically Significant Aminoglycoside

#### **Abstract**

Paromomycin, a broad-spectrum aminoglycoside antibiotic, has remained a clinically relevant therapeutic agent for over six decades. Produced by the soil actinomycete Streptomyces rimosus forma paromomycinus, its discovery in the mid-20th century marked a significant contribution to the golden age of antibiotic research. This technical guide provides a comprehensive overview of the discovery and historical development of Paromomycin, detailing its biosynthesis, mechanism of action, and the experimental methodologies that have been pivotal in its study. Quantitative data on its production and antimicrobial activity are presented in structured tables, and key experimental and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

## **Discovery and Historical Development**

Paromomycin was first isolated in the 1950s from the fermentation broths of a Streptomyces species initially identified as Streptomyces krestomuceticus.[1][2] This strain was later reclassified as Streptomyces rimosus forma paromomycinus.[1][3] The discovery was a product of the extensive soil screening programs of the era, which sought to identify novel antimicrobial



compounds from microorganisms.[1] Also known as aminosidine, Paromomycin demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[1] It was introduced into medical use in 1960.[4]

The timeline of its development extends beyond its initial antibacterial applications. In the 1960s, clinical studies in the USSR demonstrated its effectiveness against cutaneous leishmaniasis.[4] Further trials in the early 1990s confirmed its efficacy against visceral leishmaniasis.[2][4] Today, Paromomycin is on the World Health Organization's List of Essential Medicines and is used to treat a variety of parasitic infections, including amebiasis, giardiasis, and leishmaniasis.[4]

### The Producing Organism: Streptomyces rimosus

Streptomyces rimosus, a Gram-positive, filamentous bacterium found in soil, is the natural producer of Paromomycin.[1] Like other members of the genus Streptomyces, it is a prolific source of secondary metabolites with diverse biological activities. The specific subspecies responsible for Paromomycin production is Streptomyces rimosus subsp. paromomycinus.[3][5] Recent taxonomic studies have led to the reclassification of this subspecies as an independent species, Streptomyces paromomycinus.[3]

# **Biosynthesis of Paromomycin**

Paromomycin is a member of the 2-deoxystreptamine (2-DOS) family of aminoglycoside antibiotics.[1][6] Its biosynthesis originates from primary metabolic precursors, primarily glucose. The process can be conceptually divided into three main stages:

- Formation of the 2-deoxystreptamine (2-DOS) core: The central aminocyclitol ring is derived from glucose-6-phosphate through a series of enzymatic reactions.[1]
- Synthesis of the sugar moieties: The other sugar components of Paromomycin, D-glucosamine and D-ribose, are also synthesized from glucose precursors.[1]
- Glycosylation and modification: The 2-DOS core is sequentially glycosylated with the sugar moieties by specific glycosyltransferases encoded within the biosynthetic gene cluster.[1]





Figure 1: Proposed Biosynthetic Pathway of Paromomycin

Click to download full resolution via product page

Figure 1: Proposed Biosynthetic Pathway of Paromomycin

#### **Mechanism of Action**

Paromomycin exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms.[1][4] It belongs to the aminoglycoside class of antibiotics, which are known to target the bacterial ribosome.[1] The key steps in its mechanism of action are:

- Binding to the Ribosome: Paromomycin binds to the 30S ribosomal subunit, specifically to the A-site of the 16S ribosomal RNA.[4][7][8]
- Interference with Protein Synthesis: This binding event causes a misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[8] This results in the production of nonfunctional or toxic proteins.
- Inhibition of Translocation: Paromomycin also inhibits the translocation of the ribosome along the mRNA molecule, effectively halting protein synthesis.[8]

The culmination of these effects leads to bacterial cell death.[7]





Figure 2: Mechanism of Action of Paromomycin

Click to download full resolution via product page

Figure 2: Mechanism of Action of Paromomycin

# Experimental Protocols Production of Paromomycin via Fermentation

The production of Paromomycin from Streptomyces rimosus can be achieved through submerged liquid fermentation (SLF) or solid-state fermentation (SSF).[5][9] Optimization of nutritional and environmental parameters is crucial for maximizing the yield.

#### 5.1.1. Submerged Liquid Fermentation (SLF)



This is a widely used method for industrial antibiotic production.

- Inoculum Preparation: A loopful of S. rimosus from a stock culture is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[5][6]
- Production: The seed culture is then transferred to a larger production medium. An example of an optimized production medium is provided in Table 1. The fermentation is carried out at 28°C with an agitation rate of 200 rpm for 8-9 days.[5][6] The pH is maintained at 6.0.[6]

#### 5.1.2. Solid-State Fermentation (SSF)

SSF is a promising alternative that can utilize agro-industrial byproducts.

- Substrate Preparation: A solid substrate, such as corn bran, is impregnated with a nutrient medium.[9][10]
- Inoculation and Incubation: The substrate is inoculated with a seed culture of S. rimosus.
   The fermentation is carried out at 30°C for 9 days with a pH of 8.5 and an inoculum size of 5% v/w.[9][10]





Figure 3: General Workflow for Paromomycin Production

Click to download full resolution via product page

Figure 3: General Workflow for Paromomycin Production



#### **Extraction and Purification**

The specific details of the original extraction and purification protocols from the 1950s are not readily available, but a general approach would involve:

- Separation of Biomass: The fermentation broth is centrifuged to separate the mycelium from the supernatant containing the dissolved Paromomycin.
- Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin. Paromomycin, being basic, will bind to the resin.
- Elution: The bound Paromomycin is then eluted using a strong acid or a high concentration of salt.
- Desalting and Concentration: The eluate is desalted and concentrated to yield the purified antibiotic.

#### **Quantification and Characterization**

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantification of Paromomycin. The peak area of the sample is compared with that of a known concentration of a Paromomycin standard.[1][11]
- Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation and characterization of Paromomycin and its derivatives.[12]

#### **Determination of Antimicrobial Activity**

The antimicrobial activity of Paromomycin is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

- Broth Microdilution Method: This is a standardized method for determining the MIC of an antimicrobial agent against bacteria.[13][14]
  - A series of twofold dilutions of Paromomycin are prepared in a liquid growth medium in a 96-well microtiter plate.



- Each well is inoculated with a standardized suspension of the test bacterium.
- The plate is incubated at 35-37°C for 16-20 hours.
- The MIC is the lowest concentration of Paromomycin that completely inhibits the visible growth of the bacterium.[13]

#### **Quantitative Data**

**Table 1: Optimized Medium Composition for** 

Paromomycin Production by S. rimosus in SLF

| Component          | Concentration (g/L) |
|--------------------|---------------------|
| Soybean meal       | 30                  |
| NH <sub>4</sub> Cl | 4                   |
| CaCO <sub>3</sub>  | 5                   |
| Glycerol           | 40 (ml/L)           |

Data sourced from Aboshanab et al., 2019.[6]

**Table 2: Optimized Conditions for Paromomycin** 

**Production** 

| Parameter       | Submerged Liquid Fermentation (SLF) | Solid-State Fermentation (SSF) |
|-----------------|-------------------------------------|--------------------------------|
| рН              | 6.0                                 | 8.5                            |
| Temperature     | 28°C                                | 30°C                           |
| Incubation Time | 8.5 days                            | 9 days                         |
| Inoculum Size   | 5.5% v/v                            | 5% v/w                         |

Data compiled from Aboshanab et al., 2019 and Aboshanab et al., 2021.[6][9][10]





**Table 3: In Vitro Activity of Paromomycin Against** 

**Selected Pathogens** 

| Organism                                   | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (µg/mL) |
|--------------------------------------------|---------------|---------------------------|
| Carbapenem-Resistant<br>Enterobacteriaceae | 4             | >256                      |
| Mycobacterium tuberculosis                 | ≤0.09 - ≤1.5  | -                         |

MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data for Carbapenem-Resistant Enterobacteriaceae from Lin et al., 2017 and for Mycobacterium tuberculosis from Donald et al., 1996.[14][15]

#### Conclusion

The discovery of Paromomycin from Streptomyces rimosus represents a classic example of natural product drug discovery that has had a lasting impact on medicine. From its initial role as a broad-spectrum antibacterial agent to its current use in treating parasitic diseases, Paromomycin's journey highlights the importance of continued research into microbial secondary metabolites. The detailed understanding of its biosynthesis, mechanism of action, and the optimization of its production through fermentation provide a solid foundation for future research, including the development of novel derivatives with enhanced efficacy and a broader spectrum of activity. This technical guide serves as a comprehensive resource for professionals in the field, encapsulating the key scientific and historical aspects of this important aminoglycoside antibiotic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 3. EzBioCloud | Streptomyces paromomycinus [ezbiocloudpro.app]
- 4. Paromomycin Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paromomycin | C23H45N5O14 | CID 165580 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 9. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL
   2455 in solid state fermentation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and characterization of paromomycin-resistant Leishmania donovani promastigotes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 15. Early Bactericidal Activity of Paromomycin (Aminosidine) in Patients with Smear-Positive Pulmonary Tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Historical Development of Paromomycin from Streptomyces: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8601155#discovery-and-historical-development-of-paromomycin-from-streptomyces]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com